molecular formula C16H11ClN4O2S B6562123 8-chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021261-78-8

8-chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No. B6562123
CAS RN: 1021261-78-8
M. Wt: 358.8 g/mol
InChI Key: IINIBAOOVFWFSI-UHFFFAOYSA-N
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Description

8-Chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one, or 8-Chloro-2-MPAQ, is a synthetic molecule created for use in scientific research and laboratory experiments. It is a member of the quinazoline family of compounds, which are known for their ability to bind to certain proteins and receptors in the body. 8-Chloro-2-MPAQ has been studied for its potential to act as an inhibitor of certain enzymatic pathways, making it a valuable tool in the study of biochemical pathways and physiological effects.

Scientific Research Applications

8-Chloro-2-MPAQ has been studied for its potential to act as an inhibitor of certain enzymatic pathways, making it a valuable tool in the study of biochemical pathways and physiological effects. For example, 8-Chloro-2-MPAQ has been studied for its potential to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 8-Chloro-2-MPAQ has also been studied for its potential to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmission. In addition, 8-Chloro-2-MPAQ has been studied for its potential to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin.

Mechanism of Action

Target of Action

The primary target of this compound is the urease enzyme . Urease is a nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, one particular compound showed more favorable interactions with the active site, confirming its great inhibitory activity .

Biochemical Pathways

The inhibition of the urease enzyme affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of certain bacteria such as Helicobacter pylori . Therefore, the inhibition of urease can be an efficient way for the treatment of infections caused by this bacterium .

Pharmacokinetics

The compound’s high activity against the urease enzyme suggests that it may have favorable pharmacokinetic properties .

Result of Action

The result of the compound’s action is the inhibition of the urease enzyme, leading to a decrease in the pH increase caused by the conversion of urea to ammonia and carbon dioxide . This can potentially inhibit the survival of certain bacteria such as Helicobacter pylori, which rely on this pH increase .

Action Environment

Advantages and Limitations for Lab Experiments

The advantages of using 8-Chloro-2-MPAQ in laboratory experiments include its cost-effectiveness, its ability to bind to certain proteins and receptors, and its potential to act as an inhibitor of certain enzymatic pathways. The limitations of using 8-Chloro-2-MPAQ in laboratory experiments include its lack of full understanding of its biochemical and physiological effects, its lack of full understanding of its mechanism of action, and its potential to cause side effects in certain individuals.

Future Directions

The future directions for 8-Chloro-2-MPAQ research include further studies into its biochemical and physiological effects, its mechanism of action, and its potential to act as an inhibitor of certain enzymatic pathways. Additional research could also focus on its potential to act as an anti-inflammatory, anti-oxidant, and anti-cancer agent. Furthermore, further research could focus on its potential to be used as a therapeutic agent in certain diseases and conditions. Finally, future research could focus on its potential to be used in the development of new drugs and treatments.

Synthesis Methods

The synthesis of 8-Chloro-2-MPAQ begins with the reaction of 2-methoxyphenyl-amine and chloroacetyl chloride in the presence of an organic base such as pyridine. This reaction produces a chloroacetamide intermediate, which is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol to form 8-Chloro-2-MPAQ. This synthesis method has been found to be efficient and cost-effective, making it a popular choice for researchers.

properties

IUPAC Name

8-chloro-2-(2-methoxyanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O2S/c1-23-13-5-3-2-4-11(13)18-15-20-21-14(22)10-7-6-9(17)8-12(10)19-16(21)24-15/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINIBAOOVFWFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NN3C(=O)C4=C(C=C(C=C4)Cl)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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